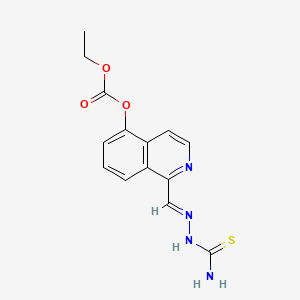
5-Bromo-2-(dimethylamino)benzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(dimethylamino)benzyl bromide is an organic compound with the molecular formula C9H11Br2N. It consists of a benzene ring substituted with a bromine atom and a dimethylamino group at the 2-position, and a bromomethyl group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(dimethylamino)benzyl bromide typically involves the bromination of 2-(dimethylamino)toluene. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 5-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully monitored to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(dimethylamino)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding dehalogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include dehalogenated compounds.
Aplicaciones Científicas De Investigación
5-Bromo-2-(dimethylamino)benzyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(dimethylamino)benzyl bromide involves its reactivity as an electrophile. The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, allowing it to participate in various substitution reactions. The dimethylamino group can also influence the reactivity and stability of the compound by donating electron density to the benzene ring.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Bromide: Similar structure but lacks the dimethylamino group.
2-Bromo-5-(dimethylamino)toluene: Similar structure but lacks the bromomethyl group.
5-Bromo-2-(methylamino)benzyl bromide: Similar structure but has a methylamino group instead of a dimethylamino group.
Uniqueness
5-Bromo-2-(dimethylamino)benzyl bromide is unique due to the presence of both bromine atoms and the dimethylamino group, which confer specific reactivity and properties. This combination makes it a versatile intermediate in organic synthesis and valuable for various scientific applications.
Propiedades
Fórmula molecular |
C9H11Br2N |
|---|---|
Peso molecular |
293.00 g/mol |
Nombre IUPAC |
4-bromo-2-(bromomethyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C9H11Br2N/c1-12(2)9-4-3-8(11)5-7(9)6-10/h3-5H,6H2,1-2H3 |
Clave InChI |
KEPAZHFAUXDZJY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Bromomethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874059.png)
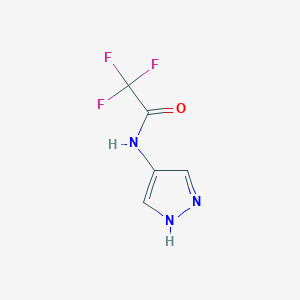
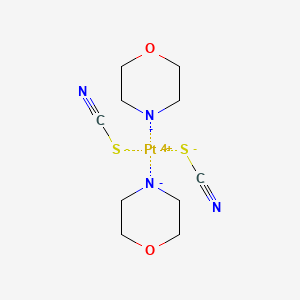

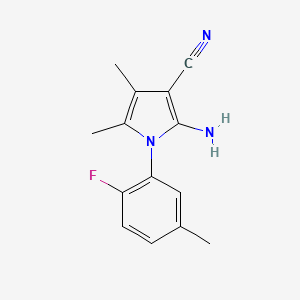
![2-(Methylthio)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12874099.png)

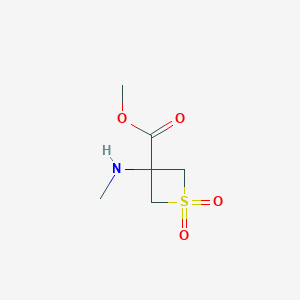
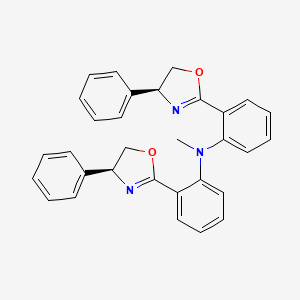
![2-Bromo-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12874133.png)
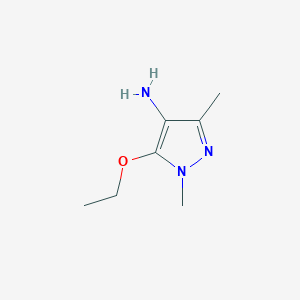
![1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione](/img/structure/B12874147.png)

